molecular formula C13H9BrO3 B7893118 3-(3-Bromophenoxy)benzoic acid

3-(3-Bromophenoxy)benzoic acid

Cat. No.: B7893118
M. Wt: 293.11 g/mol
InChI Key: QBGVSQAGGDYISE-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)benzoic acid is an organic compound with the molecular formula C13H9BrO3 It is a derivative of benzoic acid, where a bromophenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxy)benzoic acid typically involves the reaction of 3-bromophenol with 3-bromobenzoic acid under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromophenol reacts with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Aryl or vinyl derivatives.

    Oxidation Products: Phenol derivatives.

    Reduction Products: Reduced forms of the phenoxy group.

    Esterification Products: Esters of this compound.

Scientific Research Applications

3-(3-Bromophenoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenoxy)benzoic acid: Similar structure but with the bromophenoxy group attached at different positions.

    3-(4-Bromophenoxy)benzoic acid: Another positional isomer with the bromophenoxy group at different positions.

    2-(3-Bromophenoxy)benzoic acid: A compound with the bromophenoxy group attached to the second position of the benzoic acid ring.

Uniqueness

3-(3-Bromophenoxy)benzoic acid is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

3-(3-bromophenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO3/c14-10-4-2-6-12(8-10)17-11-5-1-3-9(7-11)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGVSQAGGDYISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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